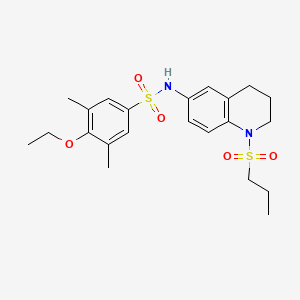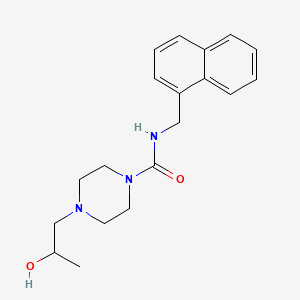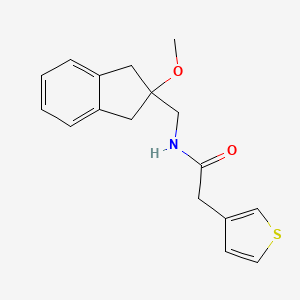![molecular formula C24H20N4O5 B2634172 N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921871-15-0](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
- Research Context : Development of anticonvulsant drugs.
- Findings : A study focused on derivatives of this compound, specifically dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, as potential anticonvulsants. Some derivatives demonstrated significant anticonvulsant and antioxidant activities, supported by molecular properties prediction data (Prasanthi et al., 2013).
Anti-tumor Activities
- Research Context : Development of antitumor agents.
- Findings : Research into similar compounds showed selective anti-tumor activities. The R-configuration of these compounds was noted as a contributing factor to their effectiveness (Xiong Jing, 2011).
Apoptosis Induction
- Research Context : Discovering compounds that induce apoptosis in cancer cells.
- Findings : A related compound, N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine, was identified as an apoptosis inducer. Specific derivatives showed potent apoptosis-inducing abilities in breast cancer models by inhibiting tubulin polymerization (Kemnitzer et al., 2009).
Anti-HIV Agents
- Research Context : Developing new anti-HIV medications.
- Findings : Modification of related structures led to improved anti-HIV activity. Specific derivatives were significantly more effective against various strains of HIV-1 and HIV-2 compared to the parent compound (Mizuhara et al., 2012).
Anti-inflammatory Properties
- Research Context : Searching for new anti-inflammatory compounds.
- Findings : Studies synthesized and evaluated novel derivatives of this compound for anti-inflammatory activity. Some synthesized compounds showed promising results in both in vitro and in vivo models (Nikalje et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide' involves the condensation of two key starting materials, namely 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid and 5-amino-1,3-benzodioxole, followed by acetylation of the resulting product.", "Starting Materials": [ "2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "5-amino-1,3-benzodioxole", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and 5-amino-1,3-benzodioxole (1.2 equiv) in dichloromethane (DCM) and add triethylamine (TEA) (1.2 equiv) as a base. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: After completion of the reaction, add water to the reaction mixture and extract the product with DCM. Wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using a mixture of DCM and diethyl ether as the eluent.", "Step 4: Dissolve the purified product in dimethylformamide (DMF) and add acetic anhydride (1.2 equiv) and TEA (1.2 equiv) as a base. Stir the reaction mixture at room temperature for 24 hours.", "Step 5: After completion of the reaction, add water to the reaction mixture and extract the product with DCM. Wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using a mixture of DCM and diethyl ether as the eluent.", "Step 7: Recrystallize the final product from a suitable solvent to obtain the desired compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide'." ] } | |
Número CAS |
921871-15-0 |
Nombre del producto |
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Fórmula molecular |
C24H20N4O5 |
Peso molecular |
444.447 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c29-21(26-17-8-9-19-20(13-17)33-15-32-19)14-28-18-7-4-11-25-22(18)23(30)27(24(28)31)12-10-16-5-2-1-3-6-16/h1-9,11,13H,10,12,14-15H2,(H,26,29) |
Clave InChI |
SQWHKRIRHIYBFO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)N=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



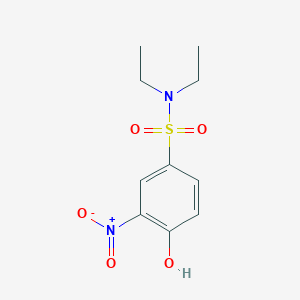
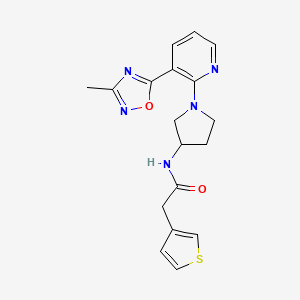
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)
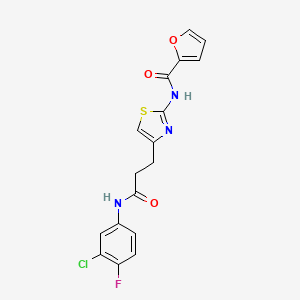
![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)
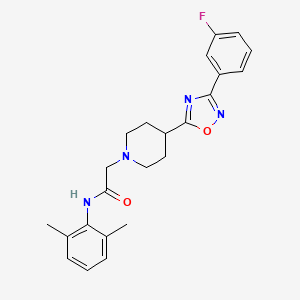
![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)
